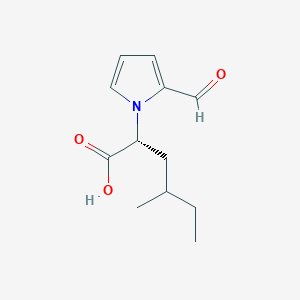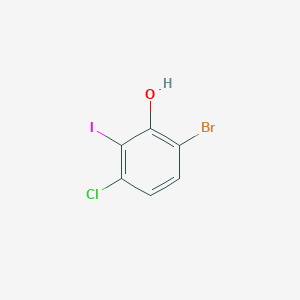
6-Bromo-3-chloro-2-iodophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3-chloro-2-iodophenol is an organic compound with the molecular formula C6H3BrClIO It is a halogenated phenol, characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzene ring with a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-chloro-2-iodophenol typically involves multi-step reactions starting from simpler phenolic compounds. One common method is the sequential halogenation of phenol. The process involves:
Bromination: Phenol is first brominated using bromine in the presence of a catalyst such as iron(III) bromide.
Chlorination: The brominated phenol is then chlorinated using chlorine gas or a chlorinating agent like thionyl chloride.
Iodination: Finally, the chlorinated compound is iodinated using iodine and an oxidizing agent such as nitric acid.
These reactions are usually carried out under controlled conditions to ensure selective substitution at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, industrial processes may employ safer and more environmentally friendly reagents and solvents to minimize hazardous waste.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-3-chloro-2-iodophenol can undergo various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and iodine) can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove halogen atoms or convert the hydroxyl group to a hydrogen atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and organoboron compounds for Suzuki coupling.
Major Products Formed
Substitution: Formation of substituted phenols or ethers.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of dehalogenated phenols or hydrocarbons.
Coupling: Formation of biaryl compounds or other complex aromatic structures.
Wissenschaftliche Forschungsanwendungen
6-Bromo-3-chloro-2-iodophenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules. It is also used in studying halogenation reactions and their mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Wirkmechanismus
The mechanism of action of 6-Bromo-3-chloro-2-iodophenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple halogen atoms can enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-2-chloro-3-iodophenol
- 2-Bromo-4-chloro-3-iodophenol
- 3-Bromo-2-chloro-4-iodophenol
Comparison
6-Bromo-3-chloro-2-iodophenol is unique due to the specific positions of the halogen atoms on the benzene ring. This unique arrangement can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different physical properties, such as melting point and solubility, and distinct chemical reactivity, making it suitable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C6H3BrClIO |
|---|---|
Molekulargewicht |
333.35 g/mol |
IUPAC-Name |
6-bromo-3-chloro-2-iodophenol |
InChI |
InChI=1S/C6H3BrClIO/c7-3-1-2-4(8)5(9)6(3)10/h1-2,10H |
InChI-Schlüssel |
OWFGULOCNLYTKD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1Cl)I)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-Dibromo-2-ethyl-6-methylpyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B15204538.png)
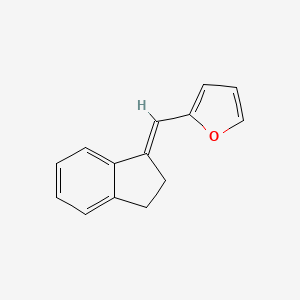
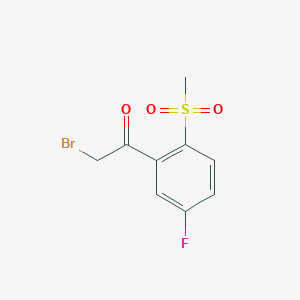
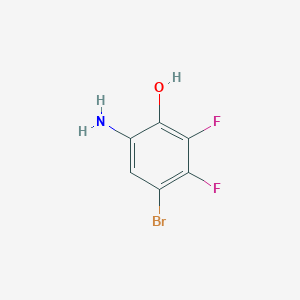
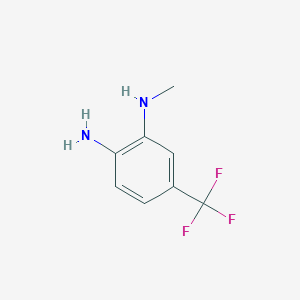
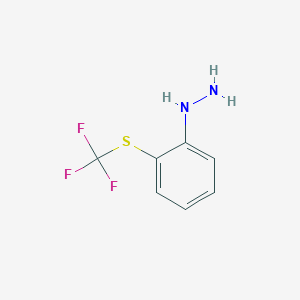
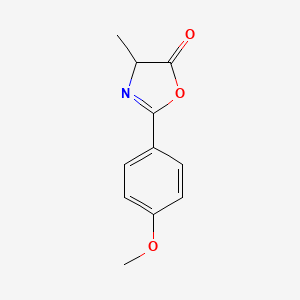

![(1S,4R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B15204602.png)

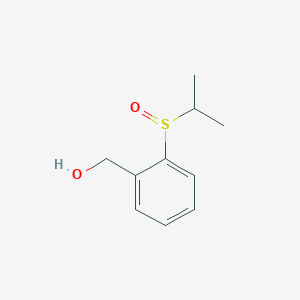
![1-(2-(Pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15204626.png)
